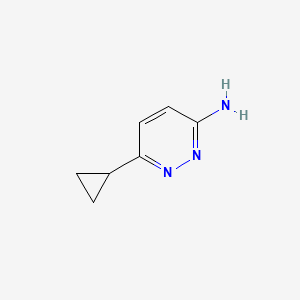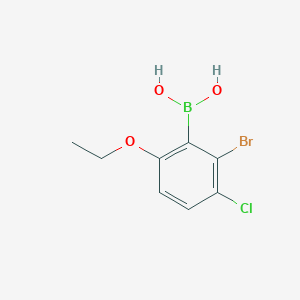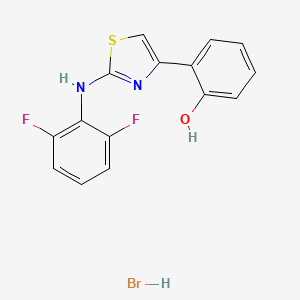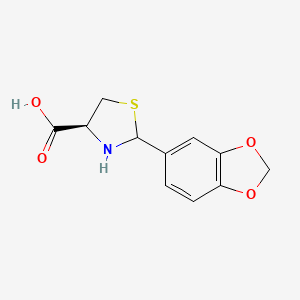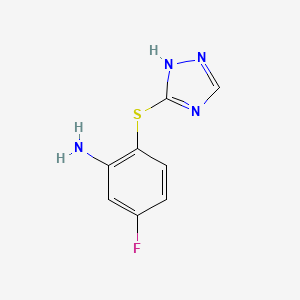
5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline
Vue d'ensemble
Description
5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, also known as FTA or FTAI, is a chemical compound that has gained attention in the fields of research. It has a molecular formula of C8H7FN4S and a molecular weight of 210.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to an aniline group via a sulfur atom, with a fluorine atom on the 5-position of the aniline ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.23 g/mol and a molecular formula of C8H7FN4S . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activities : A study by Yolal et al. (2012) in the field of bioorganic chemistry synthesized derivatives similar to 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline and evaluated their antimicrobial activities. They found that these compounds revealed high anti-Mycobacterium smegmatis activity, indicating potential use in treating bacterial infections (Yolal et al., 2012).
Inhibitors for c-Met Kinase : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on compounds including this compound derivatives as c-Met kinase inhibitors. This research is significant for cancer treatment, as c-Met kinase plays a crucial role in cancer development and metastasis (Caballero et al., 2011).
Antitubercular Activities : Başoğlu et al. (2012) synthesized linezolid-like molecules, similar in structure to this compound, and evaluated their antimicrobial activities. The compounds showed good antitubercular activities, indicating potential for tuberculosis treatment (Başoğlu et al., 2012).
HIV-1 Activity Inhibition : Abdel-Rahman et al. (2014) synthesized novel fluorine-substituted compounds related to this compound, which were evaluated as potential inhibitors towards HIV-1 activity. This suggests its potential application in HIV treatment (Abdel-Rahman et al., 2014).
Photophysical Properties Study : Padalkar et al. (2015) investigated novel fluorescent derivatives of this compound. The study focused on the photophysical properties of these compounds, indicating their potential use in fluorescence-based applications (Padalkar et al., 2015).
Synthesis of Antitumor Agents : Shijing (2013) conducted research on the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, from this compound related compounds. This highlights its significance in developing cancer treatment drugs (Shijing, 2013).
Propriétés
IUPAC Name |
5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGDMGVVWJTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



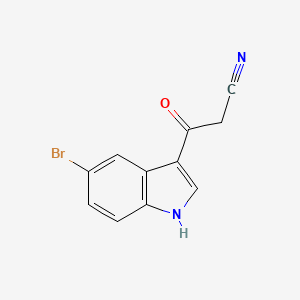

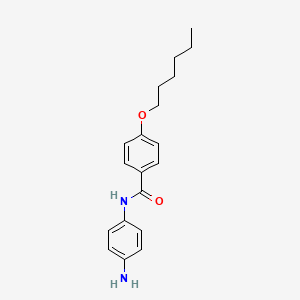
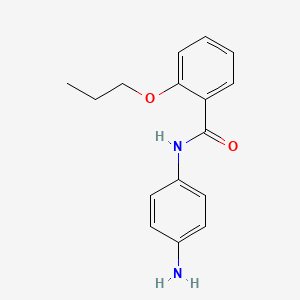
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
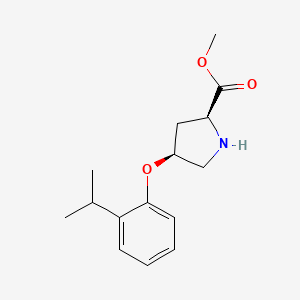

![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
